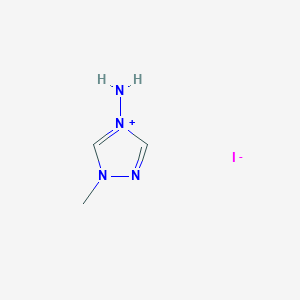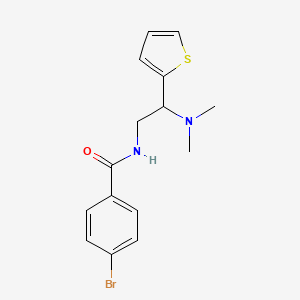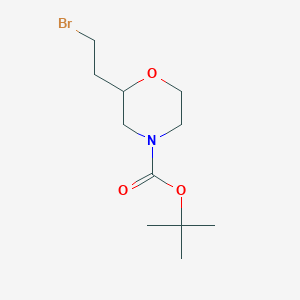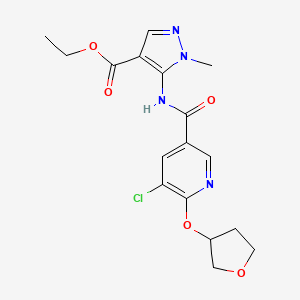
2-(cyclopropylmethoxy)-N-(4-fluorobenzyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(cyclopropylmethoxy)-N-(4-fluorobenzyl)isonicotinamide” is an organic compound. It contains a cyclopropyl group, a methoxy group, a fluorobenzyl group, and an isonicotinamide group. These groups are common in many pharmaceuticals and synthetic organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The cyclopropyl group would likely introduce some ring strain into the molecule, while the methoxy and fluorobenzyl groups could participate in various intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its constituent groups. The cyclopropyl group might be prone to ring-opening reactions, while the methoxy group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and functional groups would all influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Directed Assembly of Inorganic-Organic Hybrid Materials
Isonicotinamide has been utilized as a supramolecular reagent in the synthesis of copper(II) complexes, demonstrating its potential in creating inorganic–organic hybrid materials with consistent supramolecular motifs. This application showcases the ability to generate a family of materials displaying infinite 1-D chains, highlighting the versatility of isonicotinamide-related compounds in materials science (Aakeröy et al., 2003).
Supramolecular Chemistry and Co-crystallization
The use of isonicotinamide as a co-crystallizing agent in crystal engineering has expanded the versatility of such compounds. Specifically, in the co-crystallization with carboxylic acids, isonicotinamide facilitates the formation of co-crystals that exhibit a range of structural phenomena, including high Z′ values, stoichiometric variations, and phase transitions. This highlights its role in the development of new materials with potential applications in pharmaceuticals and materials science (Lemmerer & Fernandes, 2012).
Medicinal Chemistry and Drug Design
The synthesis and evaluation of compounds related to isonicotinamide have led to the identification of potential therapeutic agents. For instance, derivatives have been assessed for their inhibitory effects on enzymes such as carbonic anhydrase, which is relevant for the development of drugs for conditions like glaucoma, diuretics, and neurological disorders. This underscores the role of isonicotinamide analogs in the exploration of new pharmaceuticals (Boztaş et al., 2015).
Neuroprotection and Cellular Protection
Compounds structurally related to isonicotinamide have been explored for their protective effects against cellular damage induced by conditions such as hypoxia. The preferential inhibition of the Na+/Ca2+ exchanger isoform by these compounds suggests their potential application in neuroprotection and the treatment of neurodegenerative diseases, showcasing the therapeutic potential of isonicotinamide derivatives (Iwamoto & Kita, 2006).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)-N-[(4-fluorophenyl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c18-15-5-3-12(4-6-15)10-20-17(21)14-7-8-19-16(9-14)22-11-13-1-2-13/h3-9,13H,1-2,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTHEVMMGAGQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-[3-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B2847252.png)



![6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2847257.png)



![[4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B2847266.png)
![(4As,7aS)-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B2847267.png)
![(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2847268.png)
![7-(4-fluorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2847269.png)
![2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2847272.png)
